

The Versatility of 4-Chlorobenzyl Cyanide: A Gateway to Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Chlorobenzyl cyanide

Cat. No.: B122390

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[City, State] – [Date] – **4-Chlorobenzyl cyanide**, a chlorinated derivative of benzyl cyanide, stands as a pivotal synthetic intermediate in the realm of medicinal chemistry. Its versatile reactivity makes it a cornerstone in the production of a wide array of pharmaceutical agents, from antihistamines to appetite suppressants. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its utility in the synthesis of key therapeutic molecules.

Physicochemical Properties and Safety Information

4-Chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile) is a white to light yellow solid or a clear, colorless to yellowish liquid after melting.^[1] It is soluble in organic solvents like acetone and ethanol.^[1] Due to its toxicity upon ingestion or skin absorption, strict safety protocols must be observed during its handling.^[2]

Table 1: Physicochemical Data of **4-Chlorobenzyl Cyanide**

Property	Value	Reference
Molecular Formula	C ₈ H ₆ CIN	[3]
Molecular Weight	151.59 g/mol	[3]
Melting Point	25-28 °C	[4]
Boiling Point	265-267 °C	[4]
CAS Number	140-53-4	[3]

Synthesis of 4-Chlorobenzyl Cyanide

The industrial synthesis of **4-chlorobenzyl cyanide** is typically achieved through the nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide.[5]

Protocol 1: Synthesis of 4-Chlorobenzyl Cyanide

This protocol describes a phase-transfer catalysis method for the synthesis of **4-chlorobenzyl cyanide**.[4]

Materials:

- 4-chlorobenzyl chloride
- Sodium cyanide
- Tributylbenzylammonium chloride
- Water

Procedure:

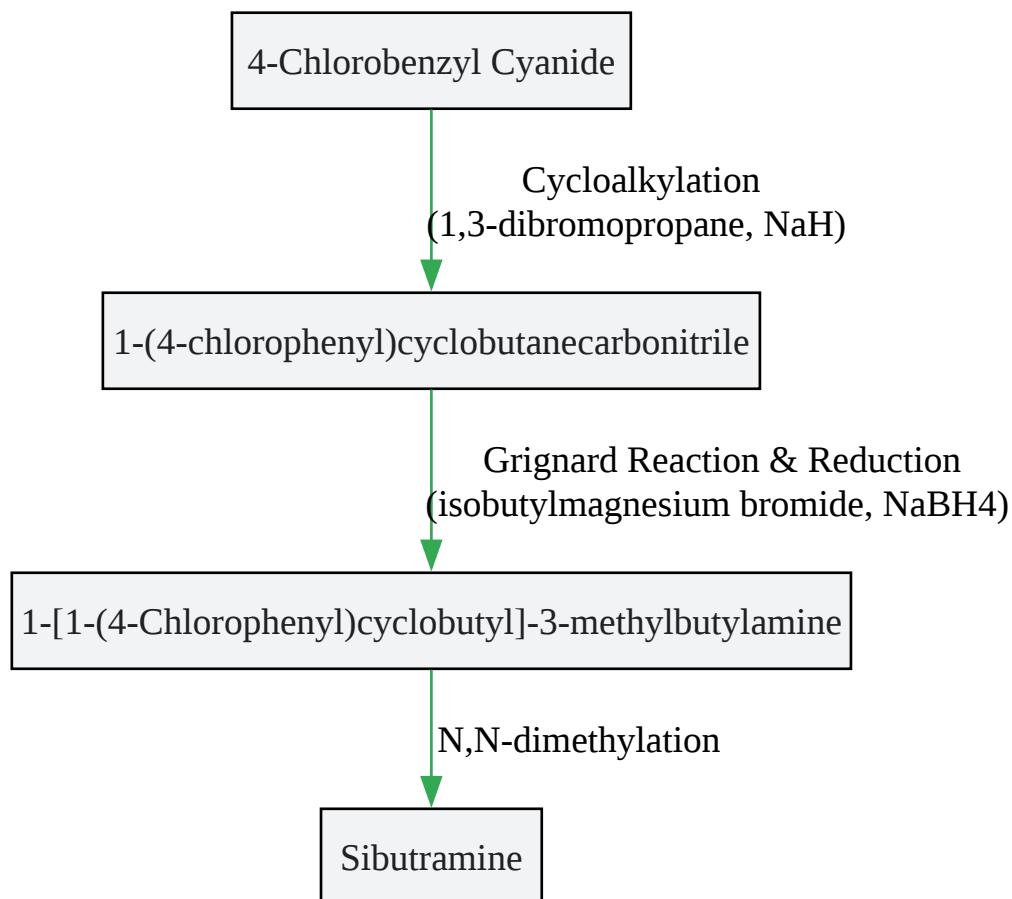
- In a 2 L multi-neck apparatus equipped with a reflux condenser, internal thermometer, and dropping funnel, charge 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.
- Heat the mixture to 90 °C.

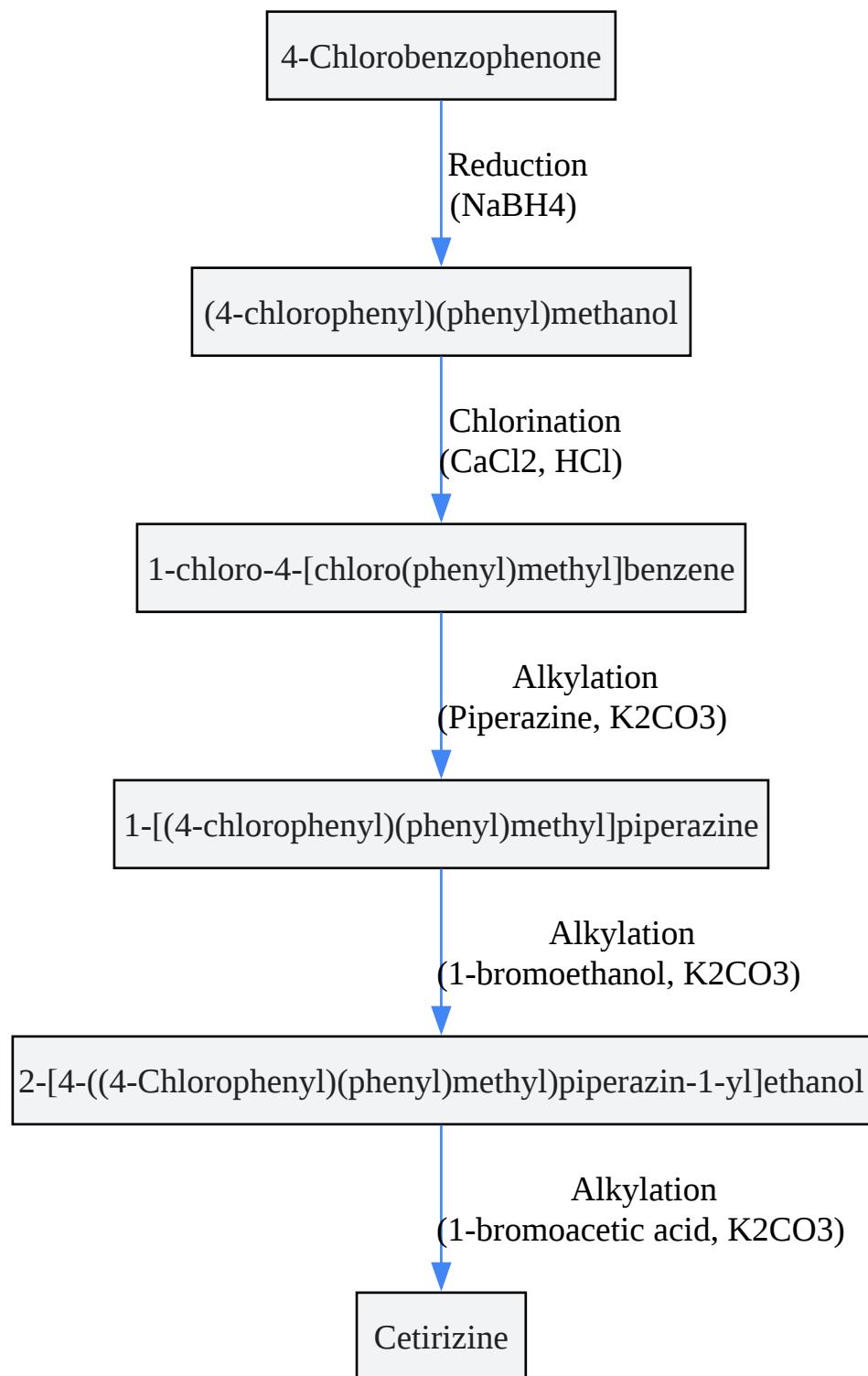
- At the same temperature, add 644 g (4 mol) of molten 4-chlorobenzyl chloride dropwise over 1 hour.
- Stir the mixture for an additional 2 hours.
- After cooling to approximately 35 °C, separate the organic phase.
- Wash the organic phase with water and fractionate over a short column to yield 552 g (91% of theory) of **4-chlorobenzyl cyanide**.^[4]

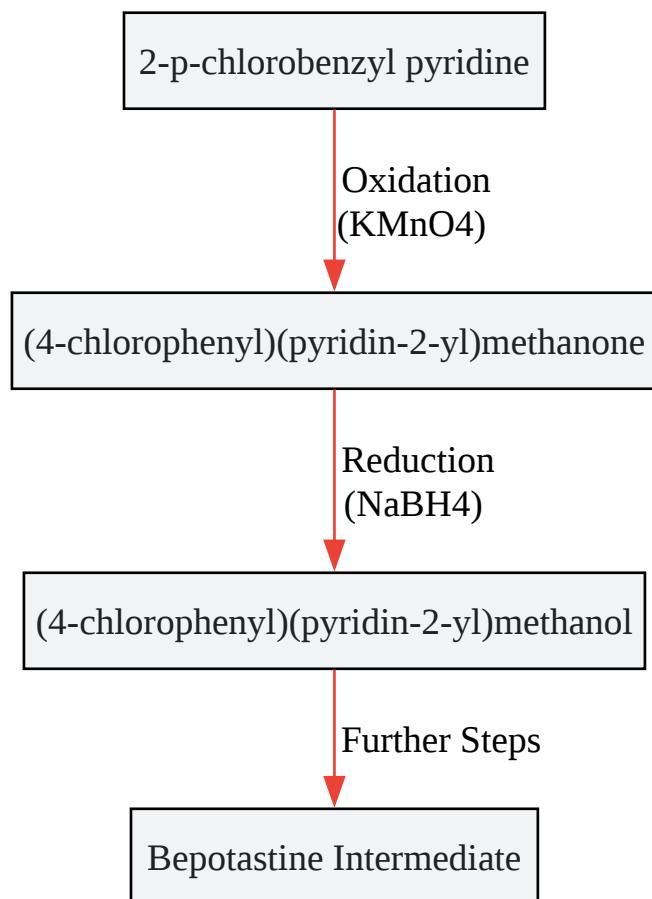
Application in the Synthesis of Sibutramine

Sibutramine, an oral anorexiant, is synthesized through a multi-step process starting from **4-chlorobenzyl cyanide**. A key intermediate in this synthesis is 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Experimental Workflow for Sibutramine Synthesis







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